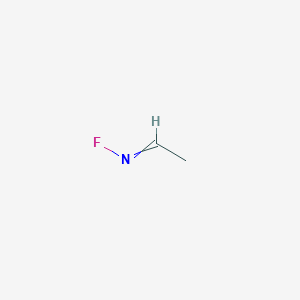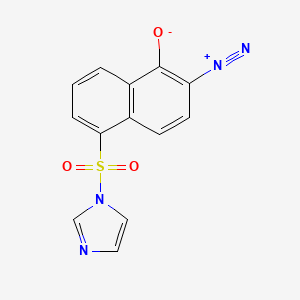
8,8-Dimethylnona-2,4,6-trienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethylnona-2,4,6-trienal: is an organic compound characterized by its unique structure, which includes three conjugated double bonds and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylnona-2,4,6-trienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with reagents that facilitate the formation of the conjugated triene system and the aldehyde group. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters and ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8-Dimethylnona-2,4,6-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the triene system can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 8,8-Dimethylnona-2,4,6-trienal is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure makes it a valuable compound for exploring reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Research in medicine may explore the potential therapeutic applications of this compound. Its unique structure and reactivity could lead to the development of new drugs or treatments.
Industry: In the industrial sector, this compound is valued for its aromatic properties. It may be used in the formulation of fragrances, flavors, and other products that benefit from its distinct aroma.
Mécanisme D'action
The mechanism of action of 8,8-Dimethylnona-2,4,6-trienal involves its interaction with specific molecular targets. The compound’s conjugated triene system and aldehyde group allow it to participate in various chemical reactions, which can influence biological pathways and processes. The exact molecular targets and pathways involved depend on the specific context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
Sotolon: Known for its strong aroma, often used in flavor and fragrance industries.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another compound with a similar structure and aromatic properties.
Uniqueness: 8,8-Dimethylnona-2,4,6-trienal is unique due to its specific arrangement of double bonds and the presence of the aldehyde group. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific reactivity and aroma characteristics.
Propriétés
Numéro CAS |
147283-03-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
8,8-dimethylnona-2,4,6-trienal |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-7-5-4-6-8-10-12/h4-10H,1-3H3 |
Clé InChI |
XNTAETHVVARLSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


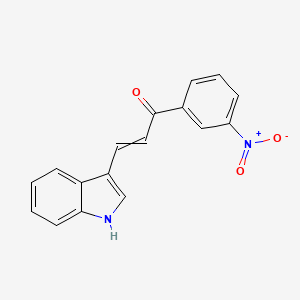
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)


![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)


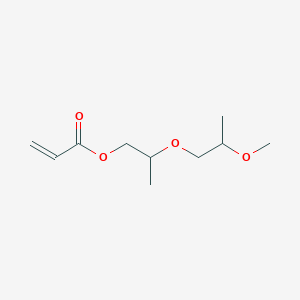
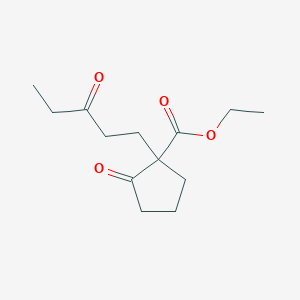
![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
